环己酮-D10-肟

描述

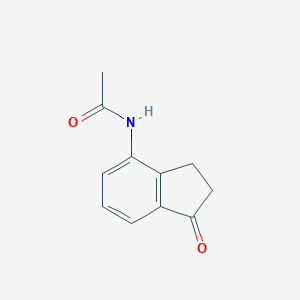

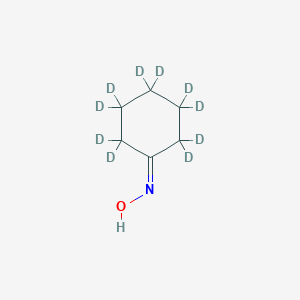

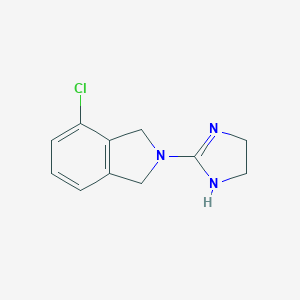

Cyclohexanone oxime is an organic compound containing the functional group oxime . This colorless solid is an important intermediate in the production of nylon 6, a widely used polymer . The molecular formula of Cyclohexanone-D10-oxime is C6HD10NO .

Synthesis Analysis

Cyclohexanone oxime can be prepared from the condensation reaction between cyclohexanone and hydroxylamine . Another industrial route involves the reaction of cyclohexane with nitrosyl chloride, which is a free radical reaction . This method is advantageous as cyclohexane is much cheaper than cyclohexanone . A study also suggests an unexpected cascade reaction for oxidation–oximization of cyclohexane with ammonium acetate to access cyclohexanone oxime .Molecular Structure Analysis

The IUPAC name for Cyclohexanone-D10-oxime is N-Hydroxycyclohexanimine . The molecular weight is 113.16 g/mol . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The most famous and commercially important reaction of cyclohexanone oxime is Beckmann rearrangement yielding ε-caprolactam . This reaction is catalyzed by sulfuric acid . Typical of oximes, the compound can be reduced by sodium amalgam to produce cyclohexylamine . It can also be hydrolyzed with acetic acid to give back cyclohexanone .Physical And Chemical Properties Analysis

Cyclohexanone-D10-oxime has a molecular weight of 113.16 g/mol . It appears as a white solid . The melting point ranges from 88 to 91 °C, and the boiling point ranges from 204 to 206 °C . It is soluble in water at 16 g/kg .科学研究应用

合成和催化:环己酮肟由硝基苯在双功能催化剂的催化下合成,该催化剂涉及碳上的钯和金纳米颗粒。在 60 °C 下进行的一锅反应,产率为 97%,表明多步催化机理与已识别的中间体和催化活性物质有关 (Rubio-Marqués et al., 2014)。

氨肟化工艺:钛硅沸石上的酮的氨肟化适用于合成多种肟,包括环己酮肟。EniChem 工艺通过环己酮与氨和过氧化氢的氨肟化直接合成环己酮肟 (Mantegazza et al., 1996)。

毒性研究:环己酮肟用于合成聚己内酰胺(尼龙-6),表现出不同程度的毒性。对 B6C3F1 小鼠的研究表明,其毒性的主要目标是红细胞、脾脏、肝脏和鼻上皮,在某些鼠伤寒沙门菌菌株中观察到致突变性 (Toxicity report series, 1996)。

气相贝克曼重排:对高硅 MFI 沸石中环己酮肟的理论研究揭示了肟的活化机制,这对于理解其在各种工业应用中的反应至关重要 (Ishida et al., 2003)。

催化生产:最近的进展展示了使用原位生成的 H2O2 高效催化生产肟(包括环己酮肟)。通过消除对浓缩、稳定的 H2O2 的需求,该方法提供了环境和经济效益 (Lewis et al., 2022)。

作用机制

安全和危害

Cyclohexanone-D10-oxime may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use only outdoors or in a well-ventilated area .

未来方向

A study suggests a sustainable electrosynthesis of cyclohexanone oxime through nitrate reduction under ambient conditions . This approach eliminates the need to transport and store highly concentrated, stabilized H2O2, potentially achieving substantial environmental and economic savings . This approach could form the basis of an alternative route to numerous chemical transformations that are currently dependent on a combination of preformed H2O2 and TS-1, while allowing for considerable process intensification .

属性

IUPAC Name |

N-(2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2/i1D2,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZUQRBDRNJBJY-YXALHFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=NO)C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanone-D10-oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate](/img/structure/B65318.png)